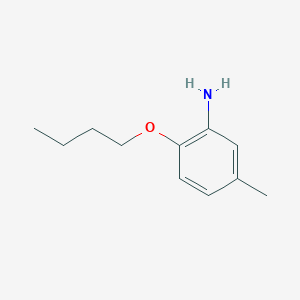![molecular formula C14H18N2O4 B3150830 4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid CAS No. 696648-50-7](/img/structure/B3150830.png)
4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Morpholine Derivatives in Pharmacological Studies
Morpholine derivatives have been extensively studied for their pharmacological properties. A review on morpholine and pyrans derivatives highlights their significance in designing compounds with diverse pharmacological activities. This class of compounds includes a variety of biologically active molecules that possess therapeutic potential across a broad spectrum of diseases due to their structural diversity and pharmacophores. The exploration of morpholine derivatives underscores the importance of chemical structure in the development of pharmacologically active compounds, suggesting a possible research avenue for 4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid in pharmacological applications (Asif & Imran, 2019).
Advanced Oxidation Processes for Compound Degradation
The degradation of complex organic compounds using advanced oxidation processes (AOPs) has been a subject of intense research. For instance, studies on the degradation pathways, by-products, and biotoxicity of pharmaceuticals like acetaminophen under AOPs provide insights into the environmental impact and treatment strategies for recalcitrant compounds. This research could inform similar studies on the environmental persistence, degradation, and safe disposal of 4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid, considering its potential use and impact (Qutob et al., 2022).
Analytical Methods in Determining Antioxidant Activity
The analytical methods used in determining the antioxidant activity of compounds provide a framework for studying the potential antioxidant properties of 4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid. Reviews of the most important tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC, offer a comprehensive understanding of the detection mechanisms, applicability, and advantages of these methods. This approach can be applied to investigate the antioxidant potential of 4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid and its derivatives (Munteanu & Apetrei, 2021).
Environmental Impact and Treatment of Industrial Wastewater
Research on the treatment options for reclaiming wastewater produced by the pesticide industry, which includes compounds like 2,4-D and other phenoxy herbicides, highlights the challenges and solutions in managing industrial effluents. This area of research is critical for understanding the environmental impact of chemical compounds and developing effective treatment technologies. Insights from these studies could be relevant for assessing the environmental footprint of 4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid production and usage, as well as for devising appropriate mitigation strategies (Goodwin et al., 2018).
Wirkmechanismus
Target of Action
A similar compound, 2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-n-methylbenzamide, targetsFocal adhesion kinase 1 . This enzyme plays a crucial role in cellular adhesion and migration, processes that are vital for cell survival and proliferation.
Mode of Action
Biochemical Pathways
Related compounds are known to affect theblood coagulation pathways . They inhibit Factor Xa, a key enzyme in the coagulation cascade, thereby controlling thrombogenesis .
Pharmacokinetics
Similar compounds have been reported to display good pharmacokinetic profiles .
Result of Action
Eigenschaften
IUPAC Name |
4-(4-morpholin-4-ylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(5-6-14(18)19)15-11-1-3-12(4-2-11)16-7-9-20-10-8-16/h1-4H,5-10H2,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSCWEPJLXLYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



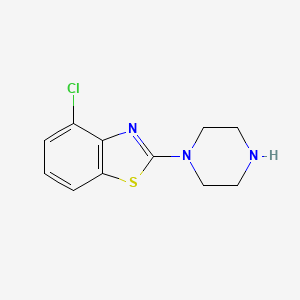
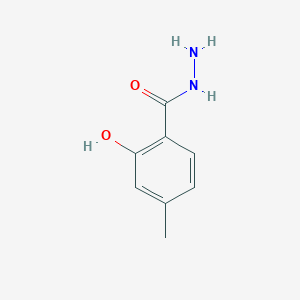
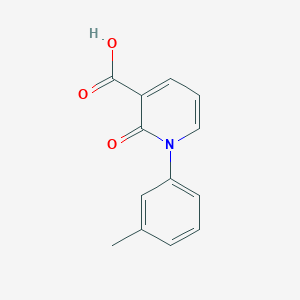
![7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3150783.png)
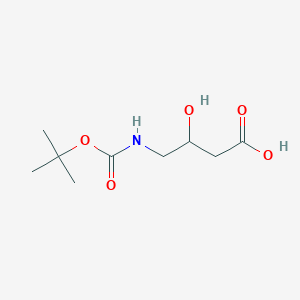
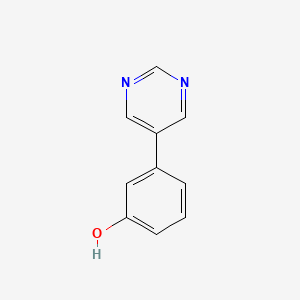
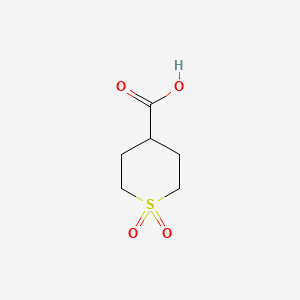
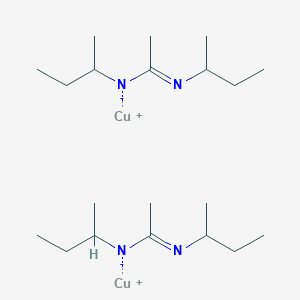
![4-[(2-Ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B3150818.png)

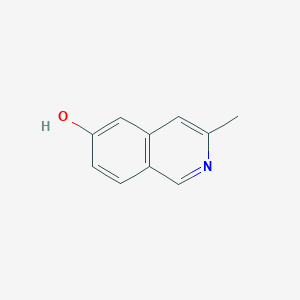
![3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B3150835.png)
![N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B3150840.png)
